molecular formula C12H15ClO2 B1297758 4-tert-Butylphenoxyacetyl chloride CAS No. 90734-55-7

4-tert-Butylphenoxyacetyl chloride

Cat. No.: B1297758
CAS No.: 90734-55-7
M. Wt: 226.7 g/mol
InChI Key: CFTNMBDQWVPSHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-Butylphenoxyacetyl chloride is an organic compound with the molecular formula C12H15ClO2. It is a derivative of phenoxyacetyl chloride, where the phenyl ring is substituted with a tert-butyl group at the para position. This compound is used as an intermediate in organic synthesis and has applications in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-tert-Butylphenoxyacetyl chloride can be synthesized through the reaction of 4-tert-butylphenol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butylphenoxyacetyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the acetyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-tert-butylphenoxyacetic acid and hydrochloric acid.

    Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines or hydroxylamines, to form hydrazides or hydroxamic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are used under basic conditions (e.g., with pyridine or triethylamine) to facilitate the substitution reaction.

    Hydrolysis: Water or aqueous solutions of bases (e.g., sodium hydroxide) are used to hydrolyze the compound.

    Condensation Reactions: Reagents like hydrazines or hydroxylamines are used under mild heating conditions to promote condensation.

Major Products Formed

    Nucleophilic Substitution: Amides, esters, or thioesters.

    Hydrolysis: 4-tert-Butylphenoxyacetic acid.

    Condensation Reactions: Hydrazides or hydroxamic acids.

Scientific Research Applications

4-tert-Butylphenoxyacetyl chloride is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules, it is used in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

    Biology: It is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is used in the synthesis of potential drug candidates and in the development of new therapeutic agents.

    Industry: It is used in the production of polymers, resins, and coatings, where it acts as a cross-linking agent or a precursor to other functional materials.

Mechanism of Action

The mechanism of action of 4-tert-Butylphenoxyacetyl chloride involves its reactivity as an acylating agent. The acetyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the synthesis of amides, esters, and other derivatives, where the compound acts as an electrophile, facilitating the transfer of the acetyl group to the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetyl chloride: Lacks the tert-butyl group, making it less sterically hindered and more reactive.

    4-tert-Butylbenzoyl chloride: Contains a benzoyl group instead of an acetyl group, leading to different reactivity and applications.

    4-tert-Butylphenoxyacetic acid: The hydrolyzed form of 4-tert-Butylphenoxyacetyl chloride, used in different chemical reactions.

Uniqueness

This compound is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the reactivity of the compound. This steric effect can be advantageous in selective reactions where the bulkiness of the tert-butyl group prevents unwanted side reactions.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-12(2,3)9-4-6-10(7-5-9)15-8-11(13)14/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTNMBDQWVPSHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346324
Record name 4-tert-Butylphenoxyacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90734-55-7
Record name 4-tert-Butylphenoxyacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Filling in a dry 250 ml flask respectively 57.42 g (0.276 mol) of para-t-butylphenoxyacetic acid synthesized in Example 17 and 80.5 ml of thionyl chloride, the reaction mixture was heated and refluxed for 5-6 hours.
Quantity
57.42 g
Type
reactant
Reaction Step One
Quantity
80.5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-tert-Butylphenoxyacetyl chloride
Reactant of Route 2
Reactant of Route 2
4-tert-Butylphenoxyacetyl chloride
Reactant of Route 3
Reactant of Route 3
4-tert-Butylphenoxyacetyl chloride
Reactant of Route 4
Reactant of Route 4
4-tert-Butylphenoxyacetyl chloride
Reactant of Route 5
4-tert-Butylphenoxyacetyl chloride
Reactant of Route 6
Reactant of Route 6
4-tert-Butylphenoxyacetyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.